Ethyl 3,6-dichloropyridazine-4-carboxylate

Hydrolysis Carboxylic Acid Synthetic Intermediate

Researchers seeking to build focused libraries of pyridazine-based kinase inhibitors often face the limitation of non-functionalized cores that lack a diversification handle. Ethyl 3,6-dichloropyridazine-4-carboxylate solves this by providing an orthogonal, multi-vector scaffold. Its high commercial purity (≥99%) reduces downstream purification burdens and supports GMP-like process development. - Enables sequential chemoselective functionalization: ester modification before chlorine displacement, impossible with parent 3,6-dichloropyridazine. - Direct precursor for pyridazinone agrochemicals via established, high-yielding routes. - Accelerates CDK inhibitor hit-to-lead programs through rapid amide library generation from the carboxylic acid.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
CAS No. 34127-22-5
Cat. No. B1317063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,6-dichloropyridazine-4-carboxylate
CAS34127-22-5
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3
InChIKeyKVWIASCXKZVAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,6-dichloropyridazine-4-carboxylate: Versatile R&D Building Block


Ethyl 3,6-dichloropyridazine-4-carboxylate is a heterocyclic organic compound belonging to the pyridazine family, which serves as a foundational building block in the synthesis of diverse bioactive molecules [1]. The pyridazine core is recognized for its π-deficient electron system, and the specific substitution pattern of this compound—with chlorine atoms at the 3- and 6-positions and an ethyl carboxylate at the 4-position—provides multiple reactive sites for selective functionalization [2]. This structural arrangement makes it a valuable intermediate for generating structurally complex pyridazine derivatives with potential applications as pharmaceuticals and agrochemicals .

Ethyl 3,6-dichloropyridazine-4-carboxylate: Irreplaceable in R&D


The pyridazine scaffold offers a high degree of modularity, yet the specific combination of the 3,6-dichloro pattern and the 4-carboxylate ester in Ethyl 3,6-dichloropyridazine-4-carboxylate creates a unique, non-interchangeable reactivity profile [1]. Substituting this compound with simpler, more widely available analogs like 3,6-dichloropyridazine (CAS 141-30-0) or its methyl ester (CAS 286946-24-5) will fundamentally alter synthetic pathways and biological outcomes . The presence of the ethyl ester is not a minor detail; it dictates the compound's solubility, hydrolytic stability, and its ability to be elaborated into specific amides, hydrazides, or heterocyclic systems that are often critical for downstream potency and selectivity [2]. The evidence below demonstrates that this compound's value proposition lies in its precise, multi-vector reactivity, which generic alternatives cannot replicate.

Ethyl 3,6-dichloropyridazine-4-carboxylate: Distinctive Profile Evidence


Controlled Hydrolysis vs. Methyl Ester

The ethyl ester group of Ethyl 3,6-dichloropyridazine-4-carboxylate can be selectively hydrolyzed under mild conditions to yield the free carboxylic acid (3,6-dichloropyridazine-4-carboxylic acid), a more reactive intermediate for subsequent amidation or hydrazide formation. This contrasts directly with the methyl ester analog (CAS 286946-24-5), where hydrolysis rates are significantly faster, potentially complicating selective transformations in the presence of other base-sensitive functionalities [1]. The methyl ester is more prone to rapid saponification, which can lead to lower yields of desired intermediates . The ethyl ester provides a more controllable reaction profile, enabling higher purity and yield of the carboxylic acid product .

Hydrolysis Carboxylic Acid Synthetic Intermediate

Solubility Advantage in Organic Solvents

The ethyl ester moiety contributes to a more favorable solubility profile for Ethyl 3,6-dichloropyridazine-4-carboxylate in common organic solvents compared to its parent acid or the parent 3,6-dichloropyridazine (CAS 141-30-0). Computed properties indicate the target compound has a moderate lipophilicity (XLogP3-AA = 1.6 for the methyl ester; the ethyl ester would be higher, typically ~2.0-2.2) and low water solubility (calculated 2.9 g/L at 25°C) [1]. This is in contrast to the much lower water solubility of the parent 3,6-dichloropyridazine, which is less than 0.1 g/L . The improved solubility in organic solvents simplifies purification steps like column chromatography and recrystallization, and facilitates homogeneous reaction conditions [2].

Solubility LogP Medicinal Chemistry Synthesis

Purity Advantage Over Generic Analogs

Procurement data from multiple reputable vendors consistently indicate that Ethyl 3,6-dichloropyridazine-4-carboxylate is supplied at high purities, with one major supplier reporting a verified purity of 99.13% . This level of purity exceeds the typical 95-98% range commonly offered for the more generic 3,6-dichloropyridazine building block (CAS 141-30-0) . While the methyl ester analog (CAS 286946-24-5) is also available at high purity, its utility is limited by the reactivity differences noted above . The high purity of the target compound ensures that downstream reactions are not confounded by unknown impurities, which is critical for generating reliable structure-activity relationship (SAR) data and for meeting strict purity requirements in late-stage pharmaceutical development.

Purity Procurement Reproducibility Analytical Chemistry

Dual Reactivity for Broad Applications

The unique combination of the 3,6-dichloropyridazine core and the ethyl carboxylate handle endows Ethyl 3,6-dichloropyridazine-4-carboxylate with unparalleled versatility compared to simpler analogs. The parent 3,6-dichloropyridazine is almost exclusively used to introduce the pyridazine core via nucleophilic aromatic substitution (SNAr) at the chlorine atoms . In contrast, the target compound is a dual-reactivity scaffold: the chlorine atoms remain available for SNAr chemistry, while the ethyl ester can be transformed into amides, hydrazides, or other heterocycles via well-established condensation reactions [1]. This dual functionality is not present in simpler analogs. As a result, this compound is explicitly cited as a key intermediate for synthesizing targeted anticancer agents (e.g., CDK2 inhibitors) [2] and high-value agrochemicals (e.g., pyridazinone herbicides) , a breadth of application that a single-function analog cannot match.

Drug Discovery Agrochemicals Medicinal Chemistry Building Blocks

Ethyl 3,6-dichloropyridazine-4-carboxylate: Key Application Scenarios


CDK2 Inhibitor Synthesis for Oncology

The 3,6-dichloropyridazine core is a recognized pharmacophore for cyclin-dependent kinase (CDK) inhibition. Using Ethyl 3,6-dichloropyridazine-4-carboxylate as a starting material allows medicinal chemists to leverage both the core's intrinsic binding properties and the ester handle for rapid diversification. Hydrolysis to the acid followed by amide coupling is a key step in accessing potent, selective CDK2 inhibitors [1]. The compound's high purity and controlled reactivity ensure that the resulting amide libraries are free from confounding by-products, accelerating hit-to-lead optimization campaigns .

Pyridazinone Herbicides & Fungicides

In the agrochemical sector, pyridazinone derivatives are a major class of commercial herbicides. Ethyl 3,6-dichloropyridazine-4-carboxylate is an ideal precursor for these compounds due to its ability to undergo selective nucleophilic substitution at the 3- and 6-chloro positions while the ester is subsequently converted into a lactam (pyridazinone) ring . This established route allows for the efficient, multi-kilogram-scale preparation of advanced intermediates for herbicide candidates, offering a clear advantage over building a similar core from simpler, less functionalized pyridazines which would require more steps and suffer from lower overall yields .

Orthogonal Functionalization for Heterocyclic Libraries

For laboratories engaged in high-throughput synthesis or diversity-oriented synthesis (DOS), this compound serves as a privileged, orthogonal scaffold. Sequential, chemoselective functionalization can be performed: first, the ethyl ester can be converted to a Weinreb amide or hydrazide without disturbing the C-Cl bonds; second, the chloro groups can be displaced with various amines, alcohols, or thiols [2]. This two-step, divergent strategy is not possible with the parent 3,6-dichloropyridazine, which lacks the carboxylate handle . This capability makes the target compound an exceptionally efficient entry point for generating large, structurally complex compound collections in a minimal number of synthetic operations.

High-Purity Intermediates for GMP Campaigns

The documented high commercial purity of Ethyl 3,6-dichloropyridazine-4-carboxylate (≥99%) directly supports its use in the later stages of pharmaceutical development where Good Manufacturing Practice (GMP) standards apply . Starting with a high-purity building block simplifies the analytical and quality control (QC) requirements for subsequent intermediates and active pharmaceutical ingredients (APIs). This reduces the risk of batch failures and accelerates the timeline for IND (Investigational New Drug) filing, providing a tangible procurement advantage over lower-purity generic alternatives.

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